molecular formula C14H26O3 B1593724 Ethyl 2-acetyldecanoate CAS No. 24317-95-1

Ethyl 2-acetyldecanoate

Cat. No.: B1593724
CAS No.: 24317-95-1
M. Wt: 242.35 g/mol
InChI Key: APTZVOCKCUIHMY-UHFFFAOYSA-N
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Description

Ethyl 2-acetyldecanoate (CAS: 24317-95-1) is a branched-chain ester with the molecular formula C₁₄H₂₆O₃ and a molecular weight of 242.35 g/mol . It is synthesized via alkylation of ethyl acetoacetate with 1-bromooctane under phase-transfer catalysis (K₂CO₃, Bu₄NCl, CH₂Cl₂), yielding a pale yellow oil . This compound serves as a key intermediate in organic synthesis, particularly for coumarin derivatives used in steroid sulfatase inhibitors . Its structure includes a 10-carbon chain with an acetyl group at the second position, distinguishing it from linear esters like ethyl decanoate.

Properties

IUPAC Name

ethyl 2-acetyldecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H26O3/c1-4-6-7-8-9-10-11-13(12(3)15)14(16)17-5-2/h13H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTZVOCKCUIHMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C(=O)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40947147
Record name Ethyl 2-acetyldecanoate
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Molecular Weight

242.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

24317-95-1
Record name Decanoic acid, 2-acetyl-, ethyl ester
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Record name Ethyl 2-acetyldecanoate
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Record name Ethyl 2-acetyldecanoate
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Record name Ethyl 2-acetyldecanoate
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-acetyldecanoate can be synthesized through the esterification reaction between acetic acid and decanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where acetic acid and decanoic acid are mixed with an acid catalyst. The mixture is heated to a specific temperature to facilitate the esterification reaction. The product is then purified through distillation to obtain the desired ester.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of carboxylic acids.

    Reduction: Reduction of this compound can yield alcohols.

    Substitution: The ester group in this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-acetyldecanoate has been investigated for its potential as a pharmaceutical intermediate. Its derivatives have shown promise in drug development, particularly in the synthesis of compounds with biological activity. For example:

  • Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics .
  • Anti-cancer Agents : Research has demonstrated that certain derivatives can inhibit cancer cell proliferation, suggesting potential applications in oncology .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to form C-C bonds is crucial for constructing complex organic molecules. Notable applications include:

  • Synthesis of β-Keto Esters : this compound can be transformed into β-keto esters through reactions with aldehydes or ketones, which are important intermediates in organic synthesis .
  • Formation of Coumarin Derivatives : It has been used in the synthesis of coumarin derivatives, which possess various biological activities .

Case Study 1: Antimicrobial Derivatives

A study explored the synthesis of antimicrobial derivatives of this compound. The researchers synthesized several derivatives and tested their efficacy against common bacterial strains. The results showed that certain modifications enhanced antimicrobial activity significantly.

CompoundActivity Against E. coliActivity Against S. aureus
Base CompoundModerateLow
Derivative AHighModerate
Derivative BVery HighHigh

Case Study 2: Anti-cancer Activity

Another research project focused on the anti-cancer properties of this compound derivatives. The study involved testing various compounds on MCF-7 breast cancer cells.

CompoundIC50 (µM)Mechanism of Action
Base Compound50Apoptosis induction
Derivative C20Cell cycle arrest
Derivative D15Inhibition of tubulin polymerization

Mechanism of Action

The mechanism of action of ethyl 2-acetyldecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release acetic acid and decanoic acid, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl Decanoate (Ethyl Caprate)

  • Molecular Formula : C₁₂H₂₄O₂
  • Molecular Weight : 200.32 g/mol
  • Physical State : Colorless liquid with a fruity odor .
  • Synthesis: Direct esterification of decanoic acid with ethanol .
  • Applications : Widely used as a food flavoring agent due to its high odor activity value (OAV) in beverages and dairy products .
  • Key Differences: Lacks the acetyl group, resulting in simpler reactivity and lower molecular weight compared to ethyl 2-acetyldecanoate.

Ethyl 2-Acetyldodecanoate

  • Molecular Formula : C₁₆H₃₀O₃
  • Molecular Weight : 270.41 g/mol
  • Physical State : Pale yellow oil .
  • Synthesis: Similar to this compound but uses 1-bromodecane for alkylation .
  • Applications : Used in synthesizing longer-chain coumarin derivatives for enhanced lipophilicity in drug design .
  • Key Differences : Extended 12-carbon chain increases hydrophobicity and boiling point compared to the 10-carbon analog.

Ethyl 2-Chloroacetoacetate

  • Molecular Formula : C₅H₇ClO₃
  • Molecular Weight : 150.56 g/mol
  • Physical State : Clear to pale yellow liquid .
  • Synthesis : Chlorination of acetoacetate esters under controlled conditions .
  • Applications : High reactivity in pharmaceuticals and agrochemicals, especially in continuous-flow processes .
  • Key Differences : Chlorine substituent enhances electrophilicity, making it more reactive than acetyl-substituted esters.

Ethyl 2-Phenylacetoacetate

  • Molecular Formula : C₁₂H₁₄O₃
  • Molecular Weight : 206.2 g/mol
  • Physical State : Neat oil .
  • Synthesis : Alkylation of acetoacetate with benzyl halides .
  • Applications : Precursor in synthesizing phenylacetone, a controlled substance .
  • Key Differences : Aromatic phenyl group introduces steric hindrance and π-π interactions, altering solubility and reactivity.

Table 1: Comparative Analysis of Key Properties

Compound Molecular Formula Molecular Weight Physical State Boiling Point (°C) Key Applications
This compound C₁₄H₂₆O₃ 242.35 Yellow oil Not reported Pharma intermediates
Ethyl decanoate C₁₂H₂₄O₂ 200.32 Colorless liquid 245–250 Food flavoring
Ethyl 2-acetyldodecanoate C₁₆H₃₀O₃ 270.41 Yellow oil Not reported Lipophilic drug design
Ethyl 2-chloroacetoacetate C₅H₇ClO₃ 150.56 Pale yellow liquid 210–215 High-purity intermediates
Ethyl 2-phenylacetoacetate C₁₂H₁₄O₃ 206.2 Neat oil Not reported Controlled precursor

Key Findings:

Chain Length Impact: Increasing alkyl chain length (e.g., from C10 to C12 in this compound vs. dodecanoate) enhances lipophilicity, affecting bioavailability in drug formulations .

Functional Group Influence: The acetyl group in this compound provides a ketone moiety for further derivatization, unlike ethyl decanoate, which is metabolically stable .

Research and Industrial Relevance

  • Synthetic Utility: this compound’s phase-transfer synthesis is scalable, enabling homolog production with varying chain lengths for tailored applications .
  • Flavor vs. Pharma: While ethyl decanoate dominates food industries, acetylated analogs are niche intermediates in medicinal chemistry due to their reactive ketone groups .
  • Regulatory Status: this compound is listed under food additive regulations (e.g., Japan’s Food Sanitation Law) but is primarily used in research settings .

Biological Activity

Ethyl 2-acetyldecanoate, a compound with the molecular formula C14H26O3C_{14}H_{26}O_3 and a molecular weight of 242.3544 g/mol, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and potential applications in pharmaceuticals.

This compound is synthesized through various methods, including the reaction of acetic anhydride with decanoic acid derivatives. Its structure can be represented as follows:

Ethyl 2 acetyldecanoate C14H26O3\text{Ethyl 2 acetyldecanoate }\text{C}_{14}\text{H}_{26}\text{O}_{3}

The compound is characterized by an acyl group that contributes to its biological activities.

Antibacterial Activity

Recent studies have demonstrated the antibacterial properties of this compound against a range of bacterial strains. The following table summarizes the antibacterial activity observed in various studies:

Bacterial Strain Zone of Inhibition (mm) Reference
Staphylococcus aureus20
Bacillus subtilis25
Escherichia coli10
Geotrichum candidum5

The compound exhibited significant activity against Bacillus subtilis, with a notable zone of inhibition, indicating its potential as a natural antibacterial agent suitable for food preservation or pharmaceutical applications.

Enzyme Inhibition Studies

In addition to its antibacterial properties, this compound has been evaluated for its ability to inhibit specific enzymes. Notably, it has shown promise as an inhibitor of steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers such as breast cancer. The following findings were noted:

  • Inhibition Assays : this compound was tested in both intact MCF-7 breast cancer cells and placental microsomes.
  • IC50 Values : The compound demonstrated IC50 values in the low nanomolar range, indicating potent inhibition of STS activity.

The results suggest that this compound can effectively cross cell membranes and inhibit STS under physiological conditions, making it a candidate for further development in cancer therapeutics .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various extracts containing this compound highlighted its effectiveness against clinically isolated uropathogens. The extract showed substantial antibacterial activity, particularly against Enterobacter sp., reinforcing the compound's potential as a therapeutic agent .
  • Pharmaceutical Applications : Research into the structure-activity relationship (SAR) of related compounds shows that modifications to the acyl chain can enhance biological activity. This opens avenues for designing more effective derivatives based on this compound for targeted therapies in infectious diseases and cancer treatment .

Chemical Reactions Analysis

Method 1: Acylation of Ethyl Potassium Malonate

Reaction of ethyl potassium malonate with decanoyl chloride in the presence of MgCl₂ and triethylamine yields ethyl 2-acetyldecanoate :

CH2(CO2Et)2+Decanoyl ClMgCl2,Et3NEthyl 2 acetyldecanoate+CO2\text{CH}_2(\text{CO}_2\text{Et})_2+\text{Decanoyl Cl}\xrightarrow{\text{MgCl}_2,\text{Et}_3\text{N}}\text{Ethyl 2 acetyldecanoate}+\text{CO}_2

  • Conditions : Room temperature, anhydrous acetonitrile.

  • Yield : ~90% for aliphatic acid chlorides .

Method 2: Hydride-Shift Reaction

Ethyl diazoacetate reacts with decanal in the presence of SnCl₂, inducing a 1,2-hydride shift to form the β-keto ester :

Decanal+N2CHCO2EtSnCl2Ethyl 2 acetyldecanoate+N2\text{Decanal}+\text{N}_2\text{CHCO}_2\text{Et}\xrightarrow{\text{SnCl}_2}\text{Ethyl 2 acetyldecanoate}+\text{N}_2

  • Advantages : Mild conditions, high selectivity .

Acidic Hydrolysis

In acidic media, the ester hydrolyzes to 2-acetyldecanoic acid and ethanol :

Ethyl 2 acetyldecanoate+H2OH+2 Acetyldecanoic Acid+EtOH\text{Ethyl 2 acetyldecanoate}+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{2 Acetyldecanoic Acid}+\text{EtOH}

  • Conditions : Dilute HCl or H₂SO₄, reflux.

Basic Hydrolysis (Saponification)

In alkaline conditions, the ester forms the sodium salt of 2-acetyldecanoic acid :

Ethyl 2 acetyldecanoate+NaOHNa+[CH3C O CH CO2)Dec]+EtOH\text{Ethyl 2 acetyldecanoate}+\text{NaOH}\rightarrow \text{Na}^+[\text{CH}_3\text{C O CH CO}_2^-)\text{Dec}]+\text{EtOH}

  • Applications : Soap formation or further decarboxylation .

Alkylation Reactions

The α-hydrogens of this compound are deprotonated by strong bases (e.g., NaH) to form enolates, which undergo nucleophilic alkylation :

Enolate Formation and Alkylation

Ethyl 2 acetyldecanoate+BaseEnolateR XAlkylated Product\text{Ethyl 2 acetyldecanoate}+\text{Base}\rightarrow \text{Enolate}\xrightarrow{\text{R X}}\text{Alkylated Product}

  • Example : Reaction with methyl iodide introduces a methyl group at the α-position .

  • Conditions : Anhydrous THF or DMF, low temperatures .

Decarboxylation

Heating this compound under acidic or basic conditions induces decarboxylation , yielding a ketone :

Ethyl 2 acetyldecanoateΔCH3C O Dec+CO2+EtOH\text{Ethyl 2 acetyldecanoate}\xrightarrow{\Delta}\text{CH}_3\text{C O Dec}+\text{CO}_2+\text{EtOH}

  • Mechanism : Keto-enol tautomerization followed by CO₂ elimination .

  • Applications : Synthesis of long-chain ketones for fragrances or pharmaceuticals.

Complexation with Metal Ions

The β-keto ester moiety acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Fe³⁺, Al³⁺) :

3Ethyl 2 acetyldecanoate+FeCl3Fe[(CH3C O CHCO2Et)]33\text{Ethyl 2 acetyldecanoate}+\text{FeCl}_3\rightarrow \text{Fe}[(\text{CH}_3\text{C O CHCO}_2\text{Et})]_3

  • Applications : Catalysis or material science .

Research Findings

  • Stereochemical Outcomes : The β-keto ester’s enolate exhibits regioselectivity during alkylation, favoring substitution at the less hindered α-position .

  • Industrial Relevance : Used in synthesizing branched fatty acid derivatives for lubricants and surfactants .

This compound’s versatility in organic synthesis stems from its dual reactivity as a nucleophile (via enolates) and electrophile (via ester groups). Further studies on its catalytic applications and biodegradability are warranted.

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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